[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester
CAS No.: 912762-49-3
Cat. No.: VC2916556
Molecular Formula: C14H20N2O4
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912762-49-3 |
|---|---|
| Molecular Formula | C14H20N2O4 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | tert-butyl N-[(2E)-2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12- |
| Standard InChI Key | CMIMEDYNRDOONE-VBKFSLOCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=C(C=C1)OC |
| SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC |
Introduction
[2-Hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamic acid tert-butyl ester is an organic compound that belongs to the carbamate class. It features a hydroxyimino group and a tert-butyl ester, which are significant for its chemical and biological properties. This compound is of interest in medicinal chemistry due to its potential applications in drug design and development.
Synthesis
The synthesis of this compound typically involves organic reactions with carbamic acid derivatives. The process often starts with the preparation of intermediates containing hydroxyimino and methoxyphenyl groups, followed by the addition of a tert-butyl ester group to form the final product.
Structural Characteristics
The molecular structure of this compound includes:
-
A hydroxyimino functional group (-C=NOH), which contributes to its reactivity.
-
A methoxyphenyl group (-C₆H₄OCH₃), providing aromatic stability.
-
A tert-butyl ester (-COOC(CH₃)₃), enhancing its lipophilicity and stability.
Applications
This compound's structural features make it a candidate for various applications:
-
Medicinal Chemistry: Its functional groups allow it to interact with biological systems, making it a potential lead compound in drug discovery.
-
Chemical Research: The hydroxyimino group can undergo diverse chemical reactions, enabling its use as a precursor in synthesizing other compounds.
Key Chemical Reactions
The hydroxyimino group in this compound can participate in:
-
Reduction reactions to form amines.
-
Condensation reactions with aldehydes or ketones.
-
Ester hydrolysis under acidic or basic conditions.
Safety and Handling
As with many organic compounds, proper safety measures should be taken when handling this substance:
-
Avoid inhalation or direct skin contact.
-
Store in a cool, dry place away from incompatible chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume